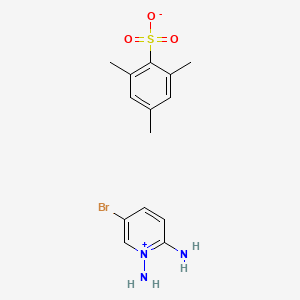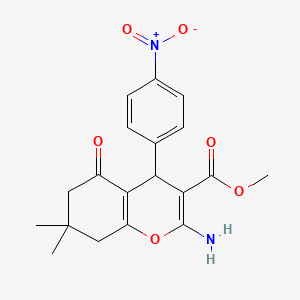
1-Butyl-3-methylimidazolium dimethylphosphate
Vue d'ensemble
Description
1-Butyl-3-methylimidazolium dimethylphosphate is an ionic liquid that has garnered significant interest in recent years due to its unique properties and potential applications. This compound belongs to the class of imidazolium-based ionic liquids, which are known for their low volatility, high thermal stability, and excellent solvation properties. These characteristics make this compound a valuable compound in various scientific and industrial fields.
Mécanisme D'action
Target of Action
1-Butyl-3-methylimidazolium dimethylphosphate is a type of ionic liquid, which is a salt in the liquid state . In the context of electrochemical applications, the targets can be considered as the components of the electrochemical cell, such as the anode, cathode, and electrolyte .
Mode of Action
The mode of action of this compound is primarily through its interaction with other molecules in the system. For instance, in an electrochemical cell, it can facilitate the movement of charge between the anode and cathode . The exact mechanism of interaction can vary depending on the specific application and the other components present in the system.
Biochemical Pathways
It’s known that ionic liquids can interact with biological systems and may affect various biochemical processes . More research is needed to fully understand the impact of this compound on biochemical pathways.
Pharmacokinetics
As an ionic liquid, it’s likely to have unique pharmacokinetic properties compared to traditional organic compounds
Result of Action
The result of the action of this compound can vary depending on the application. In electrochemical systems, it can enhance the efficiency of charge transfer, leading to improved performance of the system . In other contexts, the results can be different and are subject to further investigation.
Méthodes De Préparation
The synthesis of 1-butyl-3-methylimidazolium dimethylphosphate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with dimethylphosphate. The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process efficiently.
-
Synthetic Route
Starting Materials: 1-butyl-3-methylimidazolium chloride and dimethylphosphate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent contamination and degradation of the product. The temperature and pressure are carefully controlled to optimize the reaction rate and yield.
-
Industrial Production
Continuous Flow Reactors: These reactors allow for the continuous production of this compound, improving efficiency and scalability. The use of continuous flow reactors also helps in maintaining consistent product quality.
Analyse Des Réactions Chimiques
1-Butyl-3-methylimidazolium dimethylphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the imidazolium cation and the dimethylphosphate anion.
-
Oxidation
Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. The reaction is typically carried out in an aqueous or organic solvent.
Products: The oxidation of this compound can lead to the formation of various oxidized species, depending on the reaction conditions.
-
Reduction
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Products: Reduction reactions can yield reduced forms of the imidazolium cation or the dimethylphosphate anion.
-
Substitution
Reagents and Conditions: Nucleophilic or electrophilic reagents can be used for substitution reactions. The choice of solvent and temperature can significantly influence the reaction outcome.
Products: Substitution reactions can result in the formation of new imidazolium derivatives or modified phosphate groups.
Applications De Recherche Scientifique
1-Butyl-3-methylimidazolium dimethylphosphate has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
-
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including esterification, transesterification, and polymerization. Its ionic nature enhances the reaction rates and selectivity.
Solvent: Due to its excellent solvation properties, this compound is used as a solvent for dissolving a wide range of organic and inorganic compounds.
-
Biology
Enzyme Stabilization: The compound has been shown to stabilize enzymes, enhancing their activity and stability in various biochemical reactions.
Biomolecule Extraction: It is used in the extraction and purification of biomolecules, such as proteins and nucleic acids, due to its ability to disrupt cell membranes and solubilize cellular components.
-
Medicine
Drug Delivery: The compound’s ionic nature and biocompatibility make it a potential candidate for drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs.
Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties, making it useful in developing antimicrobial coatings and formulations.
-
Industry
Electrolytes: The compound is used as an electrolyte in batteries and supercapacitors, improving their performance and stability.
Lubricants: Its thermal stability and low volatility make it an excellent lubricant for high-temperature applications.
Comparaison Avec Des Composés Similaires
1-Butyl-3-methylimidazolium dimethylphosphate can be compared with other imidazolium-based ionic liquids to highlight its unique properties and applications.
-
Similar Compounds
1-Butyl-3-methylimidazolium chloride: This compound is commonly used as a precursor in the synthesis of other imidazolium-based ionic liquids. It has similar solvation properties but lacks the phosphate group’s functionality.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity, this compound is used in various electrochemical applications. it does not have the same catalytic properties as this compound.
1-Butyl-3-methylimidazolium hexafluorophosphate: This compound is used as an electrolyte in batteries and supercapacitors. It has similar thermal stability but different solvation properties compared to this compound.
-
Uniqueness
Phosphate Group: The presence of the dimethylphosphate anion in this compound imparts unique catalytic and solvation properties, making it suitable for a broader range of applications.
Thermal Stability: The compound’s high thermal stability makes it an excellent choice for high-temperature applications, such as lubricants and electrolytes.
Propriétés
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;dimethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2H7O4P/c1-3-4-5-10-7-6-9(2)8-10;1-5-7(3,4)6-2/h6-8H,3-5H2,1-2H3;1-2H3,(H,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUAYRLKFSKOJG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.COP(=O)([O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




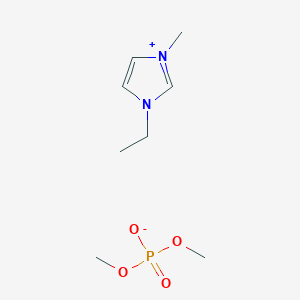
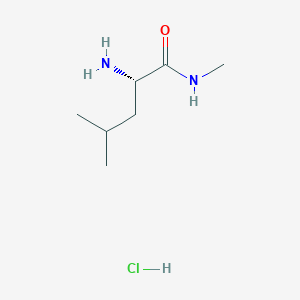


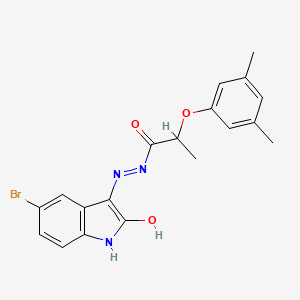
![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
